Synthesis and Characterization of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride: A Technical Guide
Synthesis and Characterization of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride, a key intermediate in the development of novel therapeutics, particularly those targeting neurological disorders.[1] This document outlines detailed experimental protocols, summarizes key analytical data, and explores the biological context of this compound and its derivatives.
Introduction
2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride, also known as 6-indolinecarboxylic acid hydrochloride, is a heterocyclic compound that serves as a valuable building block in medicinal chemistry. Its indoline core is a prevalent scaffold in a variety of biologically active molecules. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, making it amenable to a range of synthetic transformations and biological assays.[1]
Synthesis
The synthesis of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride can be envisioned as a two-step process starting from the commercially available indole-6-carboxylic acid. The first step involves the reduction of the indole ring to the corresponding indoline, followed by the formation of the hydrochloride salt.
Step 1: Reduction of Indole-6-carboxylic acid to 2,3-Dihydro-1H-indole-6-carboxylic acid
Experimental Protocol: Catalytic Hydrogenation
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Materials:
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Indole-6-carboxylic acid
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Palladium on carbon (10% Pd/C)
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Ethanol (or a similar suitable solvent)
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Hydrogen gas (H₂)
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High-pressure hydrogenation apparatus (e.g., Parr shaker)
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Procedure:
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In a high-pressure reaction vessel, a solution of indole-6-carboxylic acid in ethanol is prepared.
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A catalytic amount of 10% palladium on carbon (typically 5-10 mol%) is added to the solution.
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The vessel is sealed and purged with an inert gas, such as nitrogen or argon, to remove air.
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The vessel is then pressurized with hydrogen gas to a pressure of 50-100 psi.
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The reaction mixture is agitated (e.g., shaken or stirred) at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours.
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Reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the consumption of the starting material.
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Upon completion, the reaction vessel is carefully depressurized and purged with an inert gas.
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The catalyst is removed by filtration through a pad of Celite®. The filter cake should be washed with a small amount of the reaction solvent.
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The filtrate, containing the 2,3-Dihydro-1H-indole-6-carboxylic acid, is concentrated under reduced pressure to yield the crude product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure 2,3-Dihydro-1H-indole-6-carboxylic acid.
Alternative Method: Birch Reduction
An alternative approach for the reduction of the indole ring is the Birch reduction, which employs an alkali metal in liquid ammonia with a proton source. A procedure for the reduction of the related indole-2-carboxylic acid has been reported and can be adapted.
Experimental Protocol: Birch Reduction (Adapted)
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Materials:
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Indole-6-carboxylic acid
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Sodium (Na) or Lithium (Li) metal
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Liquid ammonia (NH₃)
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Anhydrous ethanol or tert-butanol (as a proton source)
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Anhydrous tetrahydrofuran (THF) (as a co-solvent)
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Ammonium chloride (for quenching)
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Procedure:
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A three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel is set up under an inert atmosphere.
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Liquid ammonia is condensed into the flask.
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Small pieces of sodium or lithium metal are carefully added to the liquid ammonia until a persistent blue color is obtained, indicating the presence of solvated electrons.
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A solution of indole-6-carboxylic acid and a proton source (e.g., ethanol) in anhydrous THF is added dropwise to the stirred ammonia solution.
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The reaction is allowed to proceed at -78 °C (dry ice/acetone bath) for 1-2 hours, or until the blue color disappears.
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The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.
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The ammonia is allowed to evaporate.
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The remaining aqueous residue is acidified with hydrochloric acid and extracted with an organic solvent (e.g., ethyl acetate).
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product.
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Purification: Purification is performed as described for the catalytic hydrogenation method.
Step 2: Formation of the Hydrochloride Salt
The final step is the conversion of the free base, 2,3-Dihydro-1H-indole-6-carboxylic acid, to its hydrochloride salt.
Experimental Protocol: Salt Formation
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Materials:
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2,3-Dihydro-1H-indole-6-carboxylic acid
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Anhydrous diethyl ether or ethyl acetate
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Hydrochloric acid (concentrated or as a solution in a suitable solvent, e.g., 2M HCl in diethyl ether)
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Procedure:
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The purified 2,3-Dihydro-1H-indole-6-carboxylic acid is dissolved in a minimal amount of anhydrous diethyl ether or ethyl acetate.
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A solution of hydrochloric acid is added dropwise to the stirred solution of the free base at 0 °C.
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A precipitate of the hydrochloride salt will form.
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The mixture is stirred for an additional 30 minutes at 0 °C.
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The solid is collected by filtration, washed with a small amount of cold anhydrous diethyl ether, and dried under vacuum to yield 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride as a white to off-white solid.[1]
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Characterization
The structure and purity of the synthesized 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride are confirmed by various analytical techniques.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀ClNO₂ | |
| Molecular Weight | 199.63 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% | |
| Storage | Store at 2-8 °C |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy (Expected)
The proton NMR spectrum is expected to show signals corresponding to the aromatic and aliphatic protons of the indoline ring, as well as the acidic proton of the carboxylic acid and the amine proton. The chemical shifts (δ) are reported in parts per million (ppm).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 12.0 | broad singlet | 1H | -COOH |
| ~7.5 - 7.8 | multiplet | 2H | Aromatic CH |
| ~6.8 - 7.0 | multiplet | 1H | Aromatic CH |
| ~3.6 | triplet | 2H | -CH₂-N- |
| ~3.1 | triplet | 2H | -CH₂-C- |
| ~4.0 - 6.0 (broad) | broad singlet | 2H | -NH₂⁺- |
3.2.2. ¹³C NMR Spectroscopy (Expected)
The carbon NMR spectrum will display signals for the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons of the indoline ring.
| Chemical Shift (ppm) | Assignment |
| ~170 - 180 | -COOH |
| ~120 - 150 | Aromatic C |
| ~45 - 55 | -CH₂-N- |
| ~25 - 35 | -CH₂-C- |
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy (Expected)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| 2200-2800 | Broad | N-H stretch (ammonium salt) |
| 1680-1710 | Strong | C=O stretch (carboxylic acid) |
| 1450-1600 | Medium | C=C stretch (aromatic) |
| 1210-1320 | Medium | C-O stretch (carboxylic acid) |
3.2.4. Mass Spectrometry (Expected)
The mass spectrum (e.g., using electrospray ionization, ESI) would be expected to show the molecular ion peak for the free base.
| m/z | Assignment |
| 164.07 | [M+H]⁺ (free base) |
| 162.05 | [M-H]⁻ (free base) |
Biological Context and Signaling Pathways
While 2,3-Dihydro-1H-indole-6-carboxylic acid itself is primarily a synthetic intermediate, its derivatives have shown significant potential as neuroprotective agents. The indole and indoline scaffolds are central to many compounds that modulate key signaling pathways involved in neuronal survival and response to oxidative stress.
Neuroprotective Signaling Pathways
Derivatives of indole carboxylic acids have been implicated in the activation of neuroprotective pathways, offering potential therapeutic avenues for neurodegenerative diseases. Two prominent pathways are the NRF2 antioxidant response pathway and the BDNF/TrkB signaling cascade.
4.1.1. NRF2 Antioxidant Response Pathway
The NRF2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, NRF2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or certain bioactive compounds, NRF2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes.
Caption: NRF2 antioxidant response pathway.
4.1.2. BDNF/TrkB Signaling Pathway
Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin that promotes neuronal survival, differentiation, and synaptic plasticity. It exerts its effects by binding to its receptor, Tropomyosin receptor kinase B (TrkB), which activates downstream signaling cascades, including the PI3K/Akt pathway, ultimately leading to the inhibition of apoptosis and promotion of cell survival.
Caption: BDNF/TrkB/PI3K/Akt signaling pathway.
Experimental Workflow
The overall process from starting material to the final characterized product and its potential biological evaluation follows a logical workflow.
Caption: Overall experimental workflow.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride. The outlined protocols, based on established chemical principles, offer a reliable pathway to obtain this valuable synthetic intermediate. The provided spectroscopic data, while based on expected values, serves as a useful reference for the characterization of the synthesized compound. Furthermore, the exploration of the biological context highlights the potential of derivatives of this compound in the modulation of key neuroprotective signaling pathways, underscoring its importance for future drug discovery and development efforts.
